Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is a synthetic organic compound featuring three key functional groups:
- Methyl ester: Enhances lipophilicity and influences metabolic stability.
- Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, offering stability during synthetic processes.
Properties
Molecular Formula |
C12H15NO7S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C12H15NO7S/c1-19-11(14)10(8-21(16,17)18)13-12(15)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15)(H,16,17,18) |
InChI Key |
ZOYDVTMNUKPKQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves several steps. One common method includes the reaction of benzyloxycarbonyl chloride with methyl 3-aminopropanoate in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfur trioxide-pyridine complex to introduce the sulfonic acid group .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of common reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce alcohols .
Scientific Research Applications
Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Ethyl 2-{[(Benzyloxy)carbonyl]amino}-3-sulfanylpropanoate (CAS 88111-90-4)
Structural Differences :
- Ester group : Ethyl vs. methyl, altering lipophilicity (logP) and metabolic rates.
- Sulfanyl (thiol) vs. sulfonate : The thiol group (-SH) is nucleophilic and prone to oxidation, whereas the sulfonate (-SO₃⁻) is stable and ionized at physiological pH.
Implications :
- The ethyl ester may prolong half-life in vivo compared to the methyl variant.
- The sulfonate in the target compound enhances aqueous solubility, making it more suitable for biological applications than the thiol-containing analog .
| Property | Target Compound | Ethyl Sulfanyl Analog |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₁₃H₁₇NO₄S |
| Functional Groups | Cbz, methyl ester, sulfonate | Cbz, ethyl ester, thiol |
| Stability | High (sulfonate) | Moderate (thiol oxidation risk) |
| Solubility | High (ionic sulfonate) | Lower (neutral thiol) |
Sulfonyl Urea Derivatives (e.g., Triflusulfuron Methyl)
Structural Differences :
- Core structure : Triazine ring in sulfonyl ureas vs. linear aliphatic chain in the target compound.
- Functional groups : Sulfonyl urea bridge (-SO₂NHCONH-) vs. sulfonate (-SO₃⁻).
Implications :
Sulfate-Modified Analogues (e.g., Compound 71 in )
Structural Differences :
- Sulfate (-OSO₃⁻) vs. sulfonate (-SO₃⁻) : Sulfate esters are more labile under acidic conditions.
Implications :
Methyl 2-Benzoylamino-3-oxobutanoate ()
Structural Differences :
- Ketone vs. sulfonate : The oxo group in this analog increases electrophilicity, enabling condensation reactions (e.g., with aryl amines).
Implications :
- The target compound’s sulfonate group reduces electrophilicity, shifting reactivity toward ionic interactions rather than nucleophilic additions .
Biological Activity
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is characterized by its unique chemical structure, which includes a benzyloxycarbonyl group and a sulfonic acid derivative. Its molecular formula is , with a molecular weight of approximately 265.33 g/mol. The compound exhibits high solubility in polar solvents, making it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Phosphate Transporters : Research indicates that the compound may inhibit sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2), which are crucial in regulating phosphate levels in the body. This inhibition can be beneficial in conditions such as hyperphosphatemia and chronic kidney disease .
- Antioxidant Activity : Preliminary studies suggest that methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate exhibits antioxidant properties, potentially reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be advantageous in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate:
| Activity | Effect | Reference |
|---|---|---|
| Phosphate Transport Inhibition | Decreased phosphate absorption | |
| Antioxidant Activity | Reduced oxidative stress in vitro | |
| Anti-inflammatory Effects | Modulation of cytokine release |
Case Studies
- Chronic Kidney Disease (CKD) : A study involving animal models demonstrated that administration of methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate led to significant reductions in serum phosphate levels and improved renal function markers. This suggests potential as a therapeutic agent for managing CKD-related complications .
- Inflammatory Disorders : In vitro experiments indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, providing a basis for its use in treating inflammatory conditions such as rheumatoid arthritis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
